molecular formula C14H14O3S B6372360 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% CAS No. 1261962-62-2

2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%

Cat. No. B6372360
CAS RN: 1261962-62-2
M. Wt: 262.33 g/mol
InChI Key: OKLJMESPKCUGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% (2M5MSPP) is an organic compound with a wide range of applications in the scientific field. It is a white, crystalline solid with a melting point of 102-104 °C and a boiling point of 265-266 °C. 2M5MSPP is commonly used as a reagent, catalyst, or intermediate in the synthesis of various compounds. It has also been used for its antioxidant properties in food and pharmaceutical applications. In addition, 2M5MSPP has been studied for its potential applications in medical research, such as its anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as an antioxidant in food and pharmaceutical applications, due to its ability to scavenge free radicals. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a reagent, catalyst, or intermediate in the synthesis of various compounds and has been studied for its potential applications in medical research.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and inhibiting the oxidation of lipids and proteins. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Furthermore, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the growth of various cancer cell lines, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the growth of various cancer cell lines, suggesting that it may have anti-cancer properties. Furthermore, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the replication of various viruses, suggesting that it may have anti-viral properties.

Advantages and Limitations for Lab Experiments

The use of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in lab experiments offers several advantages. It is a relatively inexpensive and readily available compound, making it an ideal reagent, catalyst, or intermediate in the synthesis of various compounds. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential applications in medical research, such as its anti-inflammatory, anti-cancer, and anti-viral properties.
However, there are some limitations to consider when using 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in lab experiments. The mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is not fully understood, making it difficult to predict its effects in certain contexts. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is a relatively unstable compound, making it difficult to store and transport.

Future Directions

The potential applications of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% are vast and there is still much to be explored. Future research should focus on elucidating the mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% and its effects on various biological systems. In addition, further studies should be conducted to investigate the potential therapeutic applications of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%, such as its anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, research should be conducted to investigate the potential applications of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in food and pharmaceutical applications, as well as its potential uses as a reagent, catalyst, or intermediate in the synthesis of various compounds.

Synthesis Methods

The synthesis of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is a multi-step process. The first step involves the reaction of 4-methylsulfonylbenzaldehyde with p-toluidine in the presence of an acid catalyst. This reaction produces 4-methylsulfonylbenzylp-toluidine, which is then reacted with p-toluenesulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction produces 2-methyl-5-(4-methylsulfonylphenyl)phenol, 95% (2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%).

properties

IUPAC Name

2-methyl-5-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-3-4-12(9-14(10)15)11-5-7-13(8-6-11)18(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLJMESPKCUGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683999
Record name 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-62-2
Record name 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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